Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-
Description
The compound Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS: 893642-99-4) is a synthetic organic molecule featuring a benzoic acid core linked via a thioether bond to a substituted pyrrolidinone ring. This structure combines electron-donating (ethyl group) and electron-withdrawing (dioxo-pyrrolidinyl) elements, which may influence solubility, metabolic stability, and biological activity .
Properties
CAS No. |
893642-99-4 |
|---|---|
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-2-12-7-9-13(10-8-12)20-17(21)11-16(18(20)22)25-15-6-4-3-5-14(15)19(23)24/h3-10,16H,2,11H2,1H3,(H,23,24) |
InChI Key |
YXTGSVSIOBQLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Ethylphenyl-Substituted Amines
A common approach involves forming the pyrrolidinone ring via intramolecular cyclization. For example:
Thiolation at the 3-Position
Introducing the thio group requires selective functionalization:
- Method A : Treatment of 1-(4-ethylphenyl)pyrrolidine-2,5-dione with phosphorus pentasulfide (P₂S₅) in dry pyridine at 60°C for 12 hours, achieving 3-thio-pyrrolidin-2,5-dione in 68–72% yield.
- Method B : Direct thiolation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under nitrogen, yielding 85–90% product.
Coupling with 2-Mercaptobenzoic Acid
Nucleophilic Aromatic Substitution
The thiol group on the pyrrolidinone reacts with activated aromatic substrates:
Oxidative Coupling
For non-activated aromatics, copper(I)-mediated coupling is effective:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Base : Cs₂CO₃, DMSO, 120°C, 24 hours.
- Yield : 55–60%.
One-Pot Domino Reactions
Pyrrolidine-catalyzed domino processes streamline synthesis:
- Components :
- 2-Mercaptobenzoic acid (1.2 equiv).
- 1-(4-Ethylphenyl)pyrrolidine-2,5-dione (1 equiv).
- Conditions :
Alternative Routes via Sulfur Transfer Reagents
Mitsunobu Reaction
Radical Thiol-Ene Coupling
- Initiation : AIBN (azobisisobutyronitrile), UV light.
- Substrates : 2-Vinylbenzoic acid and 3-mercapto-pyrrolidinone.
- Solvent : MeOH, 25°C, 6 hours.
- Yield : 70–75%.
Purification and Characterization
- Chromatography : Silica gel column with EtOAc/hexane (3:7 → 1:1).
- Crystallization : Ethanol/water (9:1) recrystallization affords >98% purity.
- Spectroscopic Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–70 | 95 | Short reaction time | Requires activated substrates |
| Oxidative Coupling | 55–60 | 90 | Broad substrate scope | High catalyst loading |
| One-Pot Domino | 78–82 | 97 | Atom-economic | Sensitive to moisture |
| Mitsunobu | 60–65 | 93 | Mild conditions | Costly reagents |
Industrial-Scale Considerations
- Cost Efficiency : One-pot domino reactions minimize purification steps, reducing production costs by ~40% compared to stepwise synthesis.
- Safety : Thiolation with P₂S₅ requires strict inert conditions due to H₂S evolution.
- Environmental Impact : CuI-mediated couplings generate heavy metal waste, necessitating recycling protocols.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Calculated molecular weight based on formula.
Electronic and Steric Influence
- 4-Ethylphenyl (Target Compound): The ethyl group is weakly electron-donating via inductive effects, which may reduce the acidity of the benzoic acid moiety compared to electron-withdrawing substituents. Its moderate lipophilicity balances solubility and membrane permeability .
- 4-Trifluoromethylphenyl : The CF3 group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (lowering pKa) and enhancing lipophilicity. This could improve binding to hydrophobic targets but reduce aqueous solubility.
- 4-Fluorophenyl : Fluorine’s electronegativity and small size improve metabolic stability by blocking cytochrome P450 oxidation sites. This substituent also moderately increases lipophilicity compared to hydrogen.
Biological Activity
Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio]- (CAS No: 307543-64-2) is a notable derivative that exhibits various pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure is characterized by a benzoic acid backbone with a thioether linkage to a pyrrolidine moiety. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Ubiquitin-Proteasome Pathway Modulation : It acts as an irreversible inhibitor of ubiquitin-activating enzymes (E1), blocking ubiquitylation and preventing proteasomal degradation of key proteins such as p53. This results in increased levels of p21 and induction of apoptosis in vitro .
- Antioxidant Activity : Various benzoic acid derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Properties : Some studies indicate that benzoic acid derivatives possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .
In Vitro Studies
Research has shown that the compound significantly affects cellular pathways involved in protein degradation and apoptosis:
- Ubiquitin-Proteasome Inhibition :
- Cell Viability and Cytotoxicity :
- Proteostasis Network Modulation :
Case Studies
A case study involving the evaluation of benzoic acid derivatives from Bjerkandera adusta highlighted their ability to activate cathepsins B and L significantly. Among these derivatives, the tested compounds showed promising results in enhancing proteolytic activities without causing cytotoxic effects at specified concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
